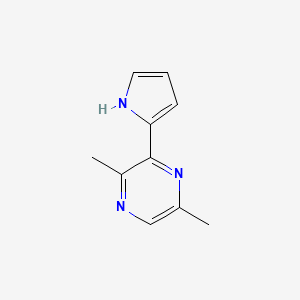

2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,5-Dimethyl-3-(1H-pyrrol-2-YL)pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, sulfonation, and cyclization. Key steps require precise control of temperature (e.g., reflux in ethanol or acetic acid) and pH to avoid side reactions. For example, intermediates like hydroxylated pyrazolines or tetrazine derivatives are synthesized via hydrazine reactions with α,β-unsaturated ketones, followed by purification via preparative thin-layer chromatography . Optimizing stoichiometry and solvent systems (e.g., chloroform or ethanol) improves yield and purity.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Gas chromatography-mass spectrometry (GC-MS) is effective for volatile derivatives, with retention times and wavelengths (e.g., 9.01 min at 915 nm for 2,5-dimethylpyrazine) aiding identification . Nuclear magnetic resonance (NMR) and X-ray crystallography provide detailed structural insights. For crystallographic analysis, SHELXL is widely used for refinement, requiring high-resolution data to resolve bond lengths and angles .

Q. How do substituents on the pyrazine ring influence stability and reactivity?

Substituents like methyl or pyrrole groups enhance steric hindrance, reducing susceptibility to oxidation. For instance, 3-(3-methylbutyl)pyrazine derivatives exhibit increased thermal stability compared to unsubstituted analogs due to hydrophobic interactions . Electronic effects from electron-donating groups (e.g., methyl) can also modulate redox behavior, as seen in conductivity studies of pyrazine-based coordination polymers .

Advanced Research Questions

Q. How can computational modeling predict the electronic and magnetic properties of pyrazine derivatives?

Density functional theory (DFT) simulations are used to model electron distribution in reduced pyrazine ligands, explaining high conductivity in coordination polymers like CrCl₂(pyrazine)₂. Magnetic coupling studies reveal ferrimagnetic ordering below 55 K, validated by experimental magnetization data . Computational tools also aid in designing derivatives with tailored bandgap properties for spintronic applications.

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in bond lengths or thermal parameters can arise from twinning or low-resolution data. Using SHELXL’s twin refinement module and incorporating restraints for disordered regions improve accuracy. Cross-validation with spectroscopic data (e.g., NMR) or alternative software like Olex2 ensures robustness . For example, resolving hydrogen bonding ambiguities in pyrazoline derivatives requires iterative refinement against high-resolution (<1.0 Å) datasets .

Q. How do reaction intermediates affect yield in multi-step syntheses of pyrrole-pyrazine hybrids?

Monitoring intermediates via thin-layer chromatography (TLC) or in situ NMR is critical. For instance, in the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, incomplete hydrazide coupling reduces final yield. Optimizing reaction time (e.g., 12–24 hr) and catalyst loading (e.g., pyridine as a base) minimizes side-product formation .

Q. Why do Maillard reaction conditions inhibit pyrazine formation in certain matrices?

Competitive pathways in cysteine-containing systems redirect nitrogen toward thiazole formation, reducing pyrazine yields. Thermal degradation studies in coffee roasting show pyrazines like 2,5-dimethyl-3-propyl-pyrazine decompose above 200°C, integrating into melanoidins . Adjusting reactant ratios (e.g., glucose/ammonia vs. amino acids) or using encapsulation techniques can mitigate this .

属性

CAS 编号 |

141994-93-6 |

|---|---|

分子式 |

C10H11N3 |

分子量 |

173.219 |

IUPAC 名称 |

2,5-dimethyl-3-(1H-pyrrol-2-yl)pyrazine |

InChI |

InChI=1S/C10H11N3/c1-7-6-12-8(2)10(13-7)9-4-3-5-11-9/h3-6,11H,1-2H3 |

InChI 键 |

SSYZPKINZCEQMB-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)C2=CC=CN2)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。